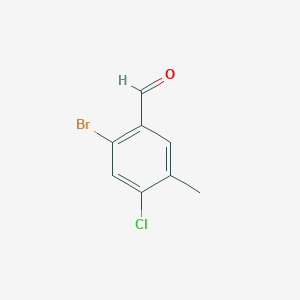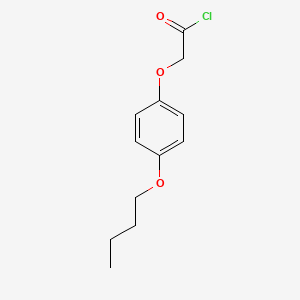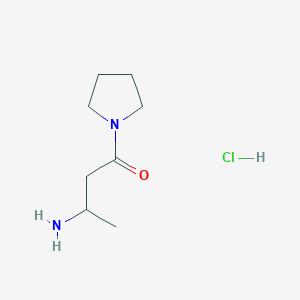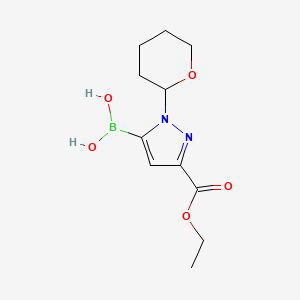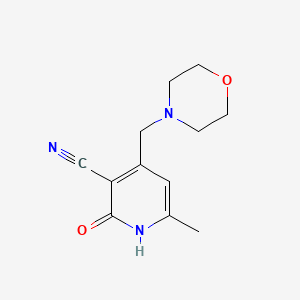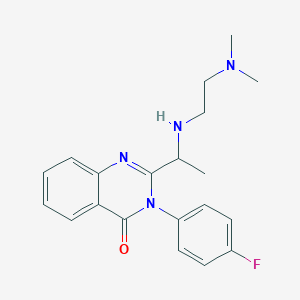
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its quinazolinone core structure, which is often associated with a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This is usually achieved through the cyclization of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylaminoethylamino Side Chain: This is typically done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity.
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in 2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H23FN4O |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[1-[2-(dimethylamino)ethylamino]ethyl]-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H23FN4O/c1-14(22-12-13-24(2)3)19-23-18-7-5-4-6-17(18)20(26)25(19)16-10-8-15(21)9-11-16/h4-11,14,22H,12-13H2,1-3H3 |
InChI-Schlüssel |
ALOJYLBUYHOPIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


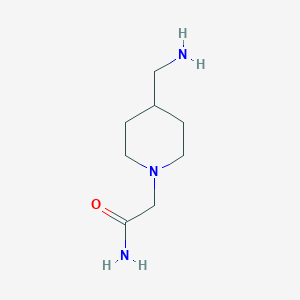
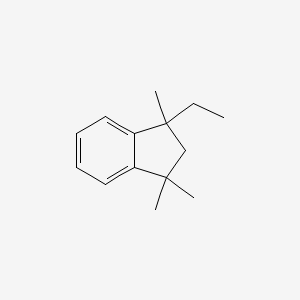
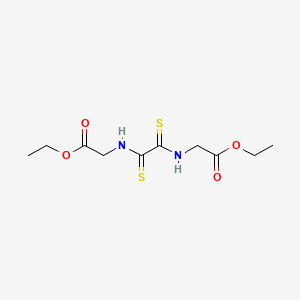
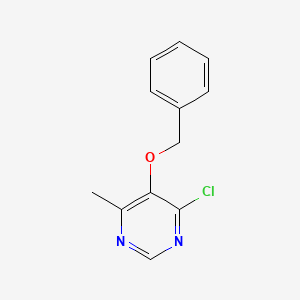
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

